molecular formula C21H24BCl2F4NO B8219317 5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate

5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate

Cat. No.: B8219317
M. Wt: 464.1 g/mol
InChI Key: ABKHIOVKZFVXGC-UHFFFAOYSA-N
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Description

5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups, dichlorophenyl groups, and a benzo[d]oxazol-3-ium core, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

Chemical Reactions Analysis

5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

Scientific Research Applications

5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate can be compared with other similar compounds, such as:

    5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate: This compound has a phenyl group instead of a dichlorophenyl group, which may affect its reactivity and applications.

    5,7-Di-tert-butyl-3-(4-(trifluoromethyl)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate: The presence of a trifluoromethyl group can influence the compound’s electronic properties and reactivity.

    5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate: The dimethyl groups can alter the compound’s steric and electronic characteristics

These comparisons highlight the unique features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

5,7-ditert-butyl-3-(3,4-dichlorophenyl)-1,3-benzoxazol-3-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2NO.BF4/c1-20(2,3)13-9-15(21(4,5)6)19-18(10-13)24(12-25-19)14-7-8-16(22)17(23)11-14;2-1(3,4)5/h7-12H,1-6H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKHIOVKZFVXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC(=C(C=C3)Cl)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BCl2F4NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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